molecular formula C36H45NO11S B597608 4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid CAS No. 178261-45-5

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid

Cat. No.: B597608
CAS No.: 178261-45-5
M. Wt: 699.812
InChI Key: HYHIQDHDANOZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Scientific Research Applications

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs for treating various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid involves multiple steps, starting from simpler organic molecules. One common approach involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated with hydroxylamine hydrochloride to produce a key scaffold . Further reactions involve conjugation with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism by which 4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid is unique due to its complex structure, which includes multiple functional groups that can participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO11S/c1-44-31-16-12-29(13-17-31)36(28-10-6-5-7-11-28,30-14-18-32(45-2)19-15-30)48-23-9-4-3-8-22-37-35(41)47-25-27-49(42,43)26-24-46-34(40)21-20-33(38)39/h5-7,10-19H,3-4,8-9,20-27H2,1-2H3,(H,37,41)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHIQDHDANOZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)OCCS(=O)(=O)CCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747242
Record name 1,1-Bis(4-methoxyphenyl)-10,14,14,18-tetraoxo-1-phenyl-2,11,17-trioxa-14lambda~6~-thia-9-azahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178261-45-5
Record name 1,1-Bis(4-methoxyphenyl)-10,14,14,18-tetraoxo-1-phenyl-2,11,17-trioxa-14lambda~6~-thia-9-azahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.